molecular formula C16H17N3OS2 B2574070 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole CAS No. 307511-47-3

3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole

Cat. No.: B2574070
CAS No.: 307511-47-3
M. Wt: 331.45
InChI Key: BUWXFNBMFRJPFP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a complex organic compound that features a unique combination of isoxazole and thienopyrimidine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole involves the inhibition of microtubule polymerization. This compound binds to the colchicine site on tubulin, preventing the formation of microtubules, which are essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is unique due to its combined isoxazole and thienopyrimidine structures, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a thieno[2,3-d]pyrimidine moiety. The presence of these heterocycles contributes to its unique pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

  • Anticancer Activity
  • Antimicrobial Effects
  • Neuroprotective Properties

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds derived from thieno[2,3-d]pyrimidines have shown significant inhibition against various cancer cell lines. A study reported IC50 values ranging from 10 µM to 25 µM for related compounds against MCF-7 and A549 cell lines .
  • Mechanism of Action : The mechanism often involves the disruption of microtubule dynamics and induction of apoptosis in cancer cells. For example, a derivative with a similar scaffold demonstrated enhanced antiproliferative effects compared to standard chemotherapeutics .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has also been explored:

  • Bacterial Inhibition : Several studies reported that analogs of thieno[2,3-d]pyrimidines exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were often in the range of 20 µg/mL to 50 µg/mL.

Neuroprotective Properties

Emerging evidence suggests that the compound may possess neuroprotective effects:

  • Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for AChE inhibition were reported as low as 15 µM.
  • Oxidative Stress Reduction : Some derivatives have shown potential in reducing oxidative stress markers in neuronal cell lines, indicating possible neuroprotective mechanisms .

Case Studies

Several case studies highlight the biological activity of the compound:

  • Case Study 1 : A study evaluated the cytotoxic effects of a related compound on breast cancer cells (MCF-7). The results indicated significant growth inhibition with an IC50 value of approximately 22 µM .
  • Case Study 2 : Another study investigated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results with MIC values below 30 µg/mL .

Data Tables

Activity TypeModel SystemIC50/MIC ValueReference
AnticancerMCF-7 Cell Line~22 µM
AnticancerA549 Cell Line~25 µM
AntimicrobialStaphylococcus aureus<30 µg/mL
AntimicrobialEscherichia coli<30 µg/mL
NeuroprotectiveNeuronal Cell Lines~15 µM (AChE Inhib.)

Properties

IUPAC Name

3,5-dimethyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-9-12(10(2)20-19-9)7-21-15-14-11-5-3-4-6-13(11)22-16(14)18-8-17-15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXFNBMFRJPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC=NC3=C2C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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